molecular formula C22H19N5O7 B2783651 N-(2-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 959538-10-4

N-(2-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2783651
CAS No.: 959538-10-4
M. Wt: 465.422
InChI Key: DREBLQGLZJMINC-UHFFFAOYSA-N
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Description

This compound is a quinazoline-dione derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl core substituted with a 3-methyl-1,2,4-oxadiazole methyl group at position 7 and an N-(2-methoxyphenyl)acetamide moiety. Its structure combines a heterocyclic quinazoline scaffold with a methoxyphenyl group, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O7/c1-12-23-20(34-25-12)10-27-21(29)13-7-17-18(33-11-32-17)8-15(13)26(22(27)30)9-19(28)24-14-5-3-4-6-16(14)31-2/h3-8H,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREBLQGLZJMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects derived from various studies.

Chemical Structure and Properties

The compound features a distinctive structure that includes a methoxyphenyl group, an oxadiazole moiety, and a quinazoline derivative. The molecular formula is C19H20N4O4C_{19}H_{20}N_4O_4, and it possesses a molecular weight of approximately 368.39 g/mol. Its structural complexity suggests potential interactions with biological targets.

Table 1: Structural Components

ComponentDescription
Methoxyphenyl GroupProvides lipophilicity and biological activity
Oxadiazole MoietyImplicated in anticancer activity
Quinazoline DerivativeKnown for various pharmacological effects

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated IC50 values below 100 μM in these cell lines, indicating significant anticancer potential.

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.
  • Cell Cycle Arrest : Treatment with the compound leads to an accumulation of cells in the sub-G1 phase, suggesting that it disrupts the cell cycle and induces apoptosis.
  • Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, contributing to its apoptotic effects.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
HCT-11636Apoptosis induction, cell cycle arrest
HeLa34Mitochondrial dysfunction
MCF-759Caspase activation

Other Pharmacological Effects

In addition to its anticancer properties, preliminary studies indicate that the compound may exhibit antimicrobial activity. Further research is needed to elucidate its full pharmacological profile.

Case Study 1: Anticancer Efficacy

In a controlled study involving the treatment of HCT-116 cells with varying concentrations of the compound:

  • Results : A dose-dependent increase in apoptotic cells was observed.
  • : The compound effectively inhibits proliferation and induces cell death through apoptosis.

Case Study 2: Mechanistic Insights

A study investigating the effect of the compound on mitochondrial function revealed:

  • Findings : Significant alterations in mitochondrial membrane potential were recorded after treatment.
  • Implications : This suggests that mitochondrial pathways are critical targets for the compound's anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline-Dione Acetamide Derivatives

Compound Name Phenyl Substituent Heterocyclic Group Linker Molecular Formula (Example) Key Features
Target Compound 2-Methoxyphenyl 3-Methyl-1,2,4-oxadiazole Methyl C₂₃H₂₁N₅O₇* Methoxy group, oxadiazole-methyl linkage
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-... () 2,3-Dimethylphenyl 3-Methyl-1,2,4-oxadiazole Ethyl C₂₅H₂₅N₅O₇ Dimethylphenyl, extended ethyl linker
N-(4-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () 4-Chlorophenyl Naphthalene-oxymethyl triazole Oxymethyl C₂₁H₁₈ClN₄O₂ Chlorophenyl, triazole-naphthalene hybrid
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () 2,4-Dichlorobenzyl Quinazoline-dione Direct bond C₁₆H₁₂Cl₂N₃O₃ Dichlorobenzyl, no linker

*Molecular formula estimated based on structural analogs.

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility compared to electron-withdrawing groups (e.g., chloro in ) .

Insights :

  • Efficiency : Click chemistry () offers high regioselectivity and moderate yields, whereas oxidation-coupled methods () are lower-yielding but robust .
  • Challenges : Steric hindrance from 2-methoxyphenyl in the target compound may necessitate optimized coupling conditions compared to less bulky analogs .

Spectroscopic and Analytical Profiling

NMR and HRMS Trends

  • ¹H NMR : Methoxy protons in the target compound (δ ~3.8 ppm) contrast with chloro-substituted analogs (e.g., δ 7.6–7.8 ppm for aromatic protons in ) .
  • IR Spectroscopy : C=O stretches (1670–1680 cm⁻¹) are consistent across quinazoline-dione derivatives, while triazole C-N stretches (1315–1373 cm⁻¹) differ from oxadiazole C-O (1235–1259 cm⁻¹) .
  • HRMS : The target compound’s exact mass (~503.15 g/mol) distinguishes it from ethyl-linked analogs (e.g., 531.17 g/mol in ) .

Q & A

Advanced Research Question

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) improve cyclization efficiency but may reduce solubility. Use polar aprotic solvents (DMF, DMSO) to counteract .
  • Catalyst screening : Pd/C or CuI enhances coupling reactions for derivatives with bulky substituents (e.g., 4-methoxyphenyl) .
  • Yield tracking : Design of Experiments (DoE) models optimize temperature, solvent, and catalyst combinations. For example, a 15% yield increase was achieved by switching from THF to DMF at 80°C .

How should contradictions in biological activity data (e.g., antibacterial vs. anti-inflammatory efficacy) be resolved?

Advanced Research Question

  • Orthogonal assays : Confirm antibacterial activity via MIC (Minimum Inhibitory Concentration) assays (e.g., against S. aureus), and anti-inflammatory activity via COX-2 inhibition ELISA. Discrepancies may arise from assay-specific interference (e.g., compound aggregation in MIC assays) .
  • Dose-response validation : Use Hill slope analysis to distinguish nonspecific effects at high concentrations (>100 µM) .
  • Computational docking : Compare binding poses in COX-2 (anti-inflammatory target) vs. bacterial topoisomerases to identify selectivity drivers .

What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like COX-2 (KD values typically 10–100 nM) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID templates for quinazoline derivatives) .

What analytical challenges arise in quantifying degradation products, and how are they addressed?

Advanced Research Question

  • Degradation pathways : Hydrolysis of the oxadiazole ring generates carboxylic acid byproducts, detectable via LC-MS/MS (QTOF instrumentation, negative ion mode) .
  • Stability-indicating methods : Use forced degradation studies (acid/base/oxidative stress) paired with charged aerosol detection (CAD) for non-UV-active degradants .

Which in vivo models are suitable for evaluating this compound’s anticonvulsant or anti-inflammatory efficacy?

Advanced Research Question

  • PTZ-induced seizures in mice : Dose-dependent latency to seizure onset (ED50 calculation) .
  • Carrageenan-induced paw edema : Measure COX-2 inhibition efficacy via paw volume reduction (compared to indomethacin controls) .
  • Target engagement : PET imaging with radiolabeled analogs (¹⁸F or ¹¹C) confirms blood-brain barrier penetration .

How can AI/ML tools enhance synthesis optimization or mechanistic modeling for this compound?

Q. Future Directions

  • COMSOL Multiphysics : Simulate reaction kinetics for scale-up (e.g., heat transfer in exothermic cyclization steps) .
  • Generative AI : Propose novel derivatives via graph-based neural networks trained on SAR data from PubChem .
  • Autonomous labs : Robotic platforms (e.g., Opentrons) enable high-throughput screening of reaction conditions .

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